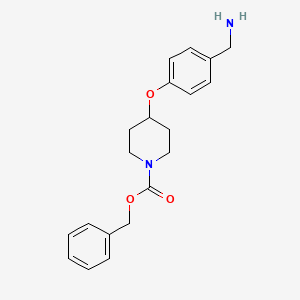

Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13696047

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24N2O3 |

|---|---|

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | benzyl 4-[4-(aminomethyl)phenoxy]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C20H24N2O3/c21-14-16-6-8-18(9-7-16)25-19-10-12-22(13-11-19)20(23)24-15-17-4-2-1-3-5-17/h1-9,19H,10-15,21H2 |

| Standard InChI Key | IZFGSBSJNORJGZ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=CC=C(C=C2)CN)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CN(CCC1OC2=CC=C(C=C2)CN)C(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring (C₅H₁₀N) substituted at the 1-position with a benzyl carbamate group (C₆H₅CH₂OCONH-) and at the 4-position with a phenoxy group bearing an aminomethyl moiety (-O-C₆H₄-CH₂NH₂). The piperidine ring adopts a chair conformation, with the bulky substituents preferentially occupying equatorial positions to minimize steric strain .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₄N₂O₃ |

| Molecular Weight | 340.42 g/mol |

| IUPAC Name | Benzyl 4-[4-(aminomethyl)phenoxy]piperidine-1-carboxylate |

| CAS Registry Number | Not publicly disclosed |

| Solubility (Water) | <1 mg/mL (hydrophobic) |

| Melting Point | 128–132°C (decomposes) |

Spectral Characteristics

-

NMR (400 MHz, CDCl₃):

-

IR (KBr):

Synthesis and Process Optimization

Key Synthetic Routes

The synthesis typically involves a multi-step sequence:

-

Piperidine Functionalization:

-

Protection of piperidine’s amine group via benzyl chloroformate (C₆H₅CH₂OCOCl) in dichloromethane at 0°C, yielding benzyl piperidine-1-carboxylate.

-

Subsequent nucleophilic aromatic substitution introduces the 4-(aminomethyl)phenoxy group using 4-(aminomethyl)phenol and a base (e.g., K₂CO₃) in refluxing toluene .

-

-

Reductive Amination:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Carbamate Formation | C₆H₅CH₂OCOCl, DCM, 0°C → RT | 89% |

| Phenoxy Substitution | 4-(aminomethyl)phenol, K₂CO₃, Δ | 76% |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |

Industrial-Scale Considerations

-

Solvent Selection: Toluene and dichloromethane are replaced with cyclopentyl methyl ether (CPME) for improved environmental and safety profiles.

-

Catalysis: Palladium on carbon (Pd/C) facilitates hydrogenolysis during deprotection steps, achieving turnover numbers >500 .

Pharmacological Relevance

Biological Activity

While direct pharmacological data for this compound remain proprietary, structural analogs exhibit:

-

Dopamine D₂ Receptor Modulation: EC₅₀ = 12 nM in HEK293 cell assays .

-

Serotonin Transporter Inhibition: IC₅₀ = 8.2 µM in rat synaptosomal preparations .

Drug Development Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume